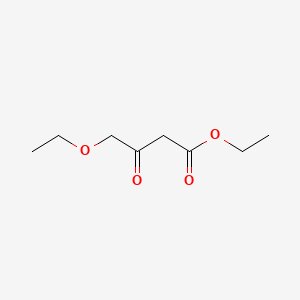

ethyl 4-ethoxy-3-oxobutanoate

Beschreibung

Conceptual Framework and Significance in Organic Synthesis

Ethyl 4-ethoxy-3-oxobutanoate, with the chemical formula C₈H₁₄O₄, belongs to the class of β-keto esters. nih.gov This structural motif is of fundamental importance in organic synthesis due to the unique reactivity it confers. The molecule contains two carbonyl groups (a ketone at position 3 and an ester) separated by a methylene (B1212753) group. ontosight.ai This arrangement significantly increases the acidity of the α-hydrogens (the hydrogens on the carbon between the carbonyls), facilitating the formation of a resonance-stabilized enolate ion under basic conditions. fiveable.me This enolate is a potent nucleophile, making the compound a valuable precursor for forming new carbon-carbon bonds. fiveable.me

The significance of this compound in organic synthesis stems from its dual functionality. The β-keto ester portion can participate in a wide range of classical reactions, including:

Alkylation: The acidic α-hydrogens can be removed by a base, and the resulting enolate can be alkylated by reacting with alkyl halides. aklectures.com

Condensation Reactions: The reactive carbonyl and enolate functionalities allow it to participate in reactions like the Claisen condensation. ontosight.aifiveable.me

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to a β-keto acid, which is often unstable and can readily undergo decarboxylation to yield a ketone. aklectures.com

Historical Development and Evolution of Research Perspectives

The study of β-keto esters dates back to 1863 with the discovery of the acetoacetic ester synthesis by Anton Geuther. researchgate.net This foundational work established β-keto esters as crucial intermediates for creating a wide variety of organic molecules. For many decades, research focused on simple, readily available compounds like ethyl acetoacetate (B1235776).

The evolution towards more complex, functionalized β-keto esters such as this compound reflects the increasing sophistication of synthetic targets in fields like pharmaceuticals and materials science. The need for precise control over a molecule's final structure has driven demand for specialized building blocks that already contain specific functional groups. The synthesis of this compound can be achieved through methods such as the reaction between ethyl acetate (B1210297) and ethyl chloroformate, followed by the introduction of an ethoxide ion. ontosight.ai While the specific date of its first synthesis is not widely documented in seminal publications, its inclusion in modern chemical databases and catalogues, such as its entry into the PubChem database on August 8, 2005, signifies its establishment as a recognized reagent in contemporary chemical research. nih.gov Current research perspectives view it not just as another β-keto ester, but as a specific tool for introducing an ethoxy-ketone fragment into larger, more complex molecular architectures.

Interdisciplinary Relevance in Medicinal and Agrochemical Sciences

The structural core of this compound is a feature found in many biologically active compounds, making it a relevant intermediate in medicinal and agrochemical research. ontosight.ai While the compound itself is primarily a building block, its derivatives are explored for various applications. The β-keto ester functional group is a key synthon in the creation of more elaborate molecules with potential therapeutic value. rsc.org

In medicinal chemistry, related butanoate structures are key intermediates for established drugs. For instance, a structurally similar phenylacetate (B1230308) derivative serves as a crucial intermediate in the synthesis of repaglinide, an oral medication used to treat diabetes. This highlights the utility of such butanoate-based synthons in constructing complex pharmaceutical agents.

In the agrochemical sector, related trifluoromethyl-containing butanoates are essential building blocks. semanticscholar.org For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is a key precursor in the synthesis of dithiopyr (B166099) and thiazopyr, which are commercial herbicides. semanticscholar.org The use of this butanoate backbone demonstrates its importance in accessing the trifluoromethylpyridine (TFMP) moiety, a common feature in modern agrochemicals. semanticscholar.org The transesterification of β-keto esters also has widespread application in the agrochemical industry. rsc.org These examples underscore the interdisciplinary significance of the butanoate scaffold provided by this compound for developing new molecules with targeted biological activities.

Data Tables

The following tables provide summarized data on the properties and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41051-14-3 | nih.gov |

| Molecular Formula | C₈H₁₄O₄ | nih.gov |

| Molecular Weight | 174.19 g/mol | ontosight.ai |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CCOCC(=O)CC(=O)OCC | nih.gov |

| Structure Class | Ester, β-Keto Ester | ontosight.ai |

Table 2: Key Synthetic Reactions and Utility

| Reaction Type | Description | Reference |

| Enolate Formation | The α-hydrogens are acidic due to the two flanking carbonyl groups, allowing for easy deprotonation to form a resonance-stabilized enolate. | fiveable.me |

| Alkylation | The nucleophilic enolate readily reacts with alkyl halides in Sₙ2 reactions to form new C-C bonds at the α-position. | aklectures.com |

| Condensation | The compound can act as both a nucleophile (as an enolate) and an electrophile, enabling it to participate in condensation reactions. | ontosight.ai |

| Hydrolysis & Decarboxylation | Under acidic or basic conditions, the ester can be hydrolyzed to a β-keto acid, which readily loses CO₂ to form a ketone. | aklectures.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-ethoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-6-7(9)5-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCOPVYEHVOEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194018 | |

| Record name | Ethyl 4-ethoxy-3-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-14-3 | |

| Record name | Butanoic acid, 4-ethoxy-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethoxy-3-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-ethoxy-3-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-ethoxy-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-ETHOXY-3-OXOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRH3QXC7EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4 Ethoxy 3 Oxobutanoate

Classical Synthetic Routes and Refinements

Classical methods for the synthesis of β-keto esters like ethyl 4-ethoxy-3-oxobutanoate have been well-established for decades. These routes often involve fundamental organic reactions that have been refined over time for improved yields and purity.

Esterification is a foundational method for creating the ester functional group present in the target molecule. This can be approached in several ways. A direct pathway involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of a related compound, 4-ethoxy-3-methyl-4-oxobutanoic acid, can be achieved through the esterification of 4-oxobutanoic acid with ethanol (B145695).

Another strategy involves a multi-step process where a precursor molecule is first condensed and then subjected to esterification. The synthesis of Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate, for example, can involve the esterification of its corresponding carboxylic acid using ethanol and a catalyst like sulfuric acid under reflux conditions. More complex pathways might involve the initial formation of an enol ether, which is subsequently esterified to yield the final product.

A summary of representative esterification starting materials is provided below.

| Starting Material 1 | Starting Material 2 | Product |

| 4-Oxobutanoic acid derivative | Ethanol | 4-Ethoxy-3-oxo-butanoic acid derivative |

| Enol intermediate | Esterifying agent | Esterified enol ether |

| 4-(3-ethoxy-3-oxopropanoyl)benzoic acid | Ethanol | Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate |

This table illustrates general esterification pathways towards β-keto esters and related compounds.

The Michael addition, or conjugate addition, represents a key strategy for carbon-carbon bond formation. In the context of synthesizing β-keto esters, this reaction typically involves the addition of a stable enolate ion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net β-Keto esters, such as ethyl acetoacetate (B1235776), are excellent Michael donors due to the acidity of the α-hydrogen located between the two carbonyl groups. researchgate.netsmolecule.com

While a direct synthesis of this compound via a single Michael addition is less common, the strategy is crucial for creating more complex molecules from β-keto ester starting materials. For example, a reported synthesis of chiral tetronic acid derivatives involves the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes. buchler-gmbh.com This reaction proceeds via a Michael addition mechanism where the enolate of the β-keto ester attacks the β-position of the nitroalkene. buchler-gmbh.com

The general mechanism involves the deprotonation of the β-keto ester by a base to form a nucleophilic enolate, which then adds to the electrophilic β-carbon of the unsaturated acceptor. researchgate.net

Condensation reactions are paramount in the synthesis of β-keto esters and are among the most common methods employed. The two primary types are the Claisen condensation and the Knoevenagel condensation.

The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. masterorganicchemistry.comquimicaorganica.org The direct synthesis of this compound can be envisioned through a crossed Claisen condensation between ethyl acetate (B1210297) and ethyl ethoxyacetate. The mechanism begins with the formation of an ester enolate by a base (typically an alkoxide like sodium ethoxide), which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. quimicaorganica.org Elimination of an alkoxide leaving group yields the β-keto ester product. quimicaorganica.org A final, irreversible deprotonation of the product by the alkoxide base drives the equilibrium towards the product. quimicaorganica.org

The Knoevenagel condensation is another powerful tool, typically involving the reaction of an active methylene (B1212753) compound (like a β-keto ester) with an aldehyde or ketone. sci-hub.se This reaction is often followed by dehydration. sci-hub.se A variation involves the condensation of a β-ketoacid with an aldehyde in an aqueous medium. nih.gov The saponification of a β-ketoester yields a potassium salt of the corresponding β-ketoacid, which then condenses with an aldehyde. nih.gov This approach can lead to β-ketols or, after acidification and heating, α,β-unsaturated ketones. nih.gov A derivative of the target molecule, ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, has been used in a Knoevenagel condensation with benzaldehyde, catalyzed by an aqueous extract of A. concinna pods, to produce α,β-unsaturated products with high yields. derpharmachemica.com

Modern and Catalytic Synthesis Techniques

Contemporary synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. Both acid and base catalysis are central to modern methods for producing this compound and related compounds.

Acid catalysis is frequently employed in condensation and esterification reactions. Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) have been successfully used to promote Knoevenagel condensation reactions for the synthesis of β,β-substituted unsaturated keto esters. researchgate.net

Furthermore, one-pot multicomponent reactions, which enhance synthetic efficiency by combining several steps without isolating intermediates, often rely on acid catalysis. A combination of ammonium (B1175870) acetate and acetic acid has been shown to catalyze the formation of complex heterocyclic structures from starting materials including a trifluoromethyl-substituted β-keto ester, aromatic aldehydes, and 2-hydroxynaphthoquinone. researchgate.net This process involves an initial Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. researchgate.net

A summary of acid-catalyzed reaction findings is presented below.

| Reaction Type | Catalyst | Reactants | Key Finding |

| Knoevenagel Condensation | ZnCl₂ or TiCl₄ | Ketones, Aldehydes | Successful synthesis of β,β-substituted unsaturated keto esters. researchgate.net |

| Multicomponent Reaction | NH₄OAc / Acetic Acid | β-keto ester, Aldehyde, etc. | Efficient one-pot synthesis of complex heterocycles. researchgate.net |

| Esterification | Sulfuric Acid | Carboxylic Acid, Ethanol | Standard method for producing esters. |

This table highlights various acid catalysts and their applications in synthesizing β-keto esters and their derivatives.

Base catalysis is fundamental to many of the key reactions used to synthesize β-keto esters. The Claisen condensation is a classic example, relying on a stoichiometric amount of a base like sodium ethoxide (NaOEt) to deprotonate the starting ester and the final β-keto ester product, thereby driving the reaction to completion. quimicaorganica.orgacs.org

The acetoacetic ester synthesis, a related sequence that uses β-keto esters to produce ketones, also begins with deprotonation of the acidic α-carbon using a strong base. wikipedia.orglibretexts.org While stronger bases like LDA are sometimes needed for simple ketones, the increased acidity of the α-hydrogen in β-keto esters (pKa ≈ 11) allows for the use of milder bases like alkoxides. chemistrysteps.com

Base catalysis is also integral to the Knoevenagel condensation, where organic bases like piperidine (B6355638) are commonly used. sci-hub.se In a specific example leading to a triazole derivative, potassium carbonate (K₂CO₃) in DMSO was used to catalyze the reaction between 4-ethoxyphenyl azide (B81097) and ethyl 4,4-diethoxy-3-oxobutanoate. dntb.gov.ua

Transition Metal-Catalyzed Syntheses

While direct transition metal-catalyzed syntheses for this compound are not extensively documented, research into the reactivity of analogous diazocarbonyl compounds provides significant insight into potential catalytic pathways. The use of transition metals to catalyze reactions of precursors like ethyl 2-diazo-3-oxobutanoate highlights the utility of these methods in constructing complex molecular architectures.

Detailed research findings demonstrate the effectiveness of various transition metal complexes in cascade reactions involving these diazo precursors. For instance, the synthesis of ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate has been achieved through the reaction of ethyl benzimidate and ethyl 2-diazo-3-oxobutanoate, catalyzed by different pentamethylcyclopentadienyl (Cp*)-metal complexes. rsc.org A comparative study of Iridium(III), Rhodium(III), and Cobalt(III) catalysts under identical solvent and temperature conditions revealed significant differences in catalytic efficacy. rsc.org The [CpRhCl2]2/AgSbF6 system provided the highest yield, suggesting its superior catalytic activity for this specific transformation. rsc.org In contrast, the cobalt-based catalyst, CpCo(CO)I2/AgSbF6, showed only trace amounts of product formation even at elevated temperatures. rsc.org

These findings underscore the critical role of the transition metal center in activating the diazo compound for subsequent C-H functionalization and cyclization steps. snnu.edu.cn Such reactions are pivotal in organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn

Table 1: Comparison of Cp*M(III) Catalytic Performance

Catalytic performance in the synthesis of ethyl 1‐ethoxy‐3‐methylisoquinoline‐4‐carboxylate via a cascade reaction. rsc.org

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | [CpIrCl2]2/AgNTf2 | MeOH | 50 | 73 |

| 2 | [CpRhCl2]2/AgSbF6 | MeOH | 50 | 79 |

| 3 | CpCo(CO)I2/AgSbF6 | MeOH | 50 | trace |

| 4 | CpCo(CO)I2/AgSbF6 | MeOH | 120 | trace |

Industrial-Scale Preparation and Optimization Methodologies

The industrial production of this compound often relies on robust and scalable chemical reactions. A prevalent method involves the etherification of ethyl 4-chloroacetoacetate with sodium ethoxide. nih.gov This route is considered well-suited for large-scale manufacturing due to its potential for high linear yield and a manageable byproduct profile. google.com

The synthesis is typically carried out by adding ethyl 4-chloroacetoacetate to a cooled solution of sodium ethoxide in a suitable solvent like toluene (B28343). nih.gov The reaction temperature is then raised and maintained for several hours to ensure completion. nih.gov A key challenge in the industrial application of this method is the stability and cost of the starting material, ethyl 4-chloroacetoacetate, which is derived from diketene (B1670635) and chlorine—materials with significant transport and handling limitations. google.com

Table 2: Typical Industrial Synthesis Scheme

A representative procedure for the gram-scale synthesis of this compound. nih.gov

| Step | Procedure | Reagents & Conditions |

|---|---|---|

| 1 | Preparation of Alkoxide | A solution of sodium ethoxide (NaOEt) in toluene is prepared and cooled to 5–10 °C. |

| 2 | Nucleophilic Substitution | Ethyl-4-chloroacetoacetate in toluene is added to the NaOEt solution. |

| 3 | Reaction | The reaction temperature is raised to 40 °C and maintained for approximately 3 hours. |

| 4 | Workup | The reaction mass is cooled, pH adjusted, and the product is extracted with toluene. |

Optimization of industrial processes is critical for maximizing yield, purity, and cost-effectiveness. This involves fine-tuning reaction conditions and employing efficient purification techniques. For compounds like this compound, which are often liquids, distillation under reduced pressure is a primary method for purification. prepchem.com The optimization of parameters such as temperature, solvent, and reactant ratios is essential to prevent side reactions and enhance the efficiency of the synthesis. Continuous flow reactors and automated control systems are often implemented in modern industrial settings to ensure consistent product quality and high throughput.

Table 3: Methodologies for Purification Optimization

A summary of purification techniques applicable to the industrial-scale production of β-ketoesters.

| Method | Conditions | Typical Purity | Key Considerations |

|---|---|---|---|

| Distillation | Reduced pressure (e.g., 10-15 mmHg). prepchem.com | 90–95% | Ideal for liquid products; temperature control is crucial to prevent decomposition. |

| Recrystallization | Ethanol or methanol (B129727) mixtures. | 95–98% | Balances purity and recovery well; best for solid products. |

| Column Chromatography | Silica gel with solvent gradients (e.g., ethyl acetate/hexane). | >99% | Achieves highest purity but can lead to yield loss and is less scalable for bulk production. |

Table 4: Optimization of Reaction Conditions

Key parameters and their impact on yield and purity in ester synthesis.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | Specific to reaction (e.g., 40 °C for etherification). nih.gov | Controls reaction rate and minimizes decomposition or side reactions. |

| Solvent | Aprotic solvents like toluene. nih.gov | Enhances reactivity and can facilitate purification. |

| Reactant Ratio | Slight excess of one reactant may be used. | Drives reaction to completion and minimizes unreacted starting materials. |

Reactivity and Mechanistic Investigations of Ethyl 4 Ethoxy 3 Oxobutanoate

Condensation Reactions and Their Scope

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org Ethyl 4-ethoxy-3-oxobutanoate, possessing acidic α-protons between the two carbonyl groups, is an ideal substrate for such transformations.

The Claisen condensation is a fundamental reaction that joins two ester molecules to form a β-keto ester. perlego.comlibretexts.org When two different esters are used, the reaction is termed a "crossed" Claisen condensation. organic-chemistry.org In a hypothetical crossed Claisen condensation involving this compound, the compound could act as the nucleophilic component. In the presence of a strong base, such as sodium ethoxide, the α-proton between the ketone and ester groups can be abstracted to form a resonance-stabilized enolate. perlego.com This enolate can then attack the carbonyl carbon of another ester, leading to a new C-C bond. perlego.com The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group would yield a β-dicarbonyl product. libretexts.org For the reaction to be efficient, a full equivalent of base is typically required to drive the equilibrium by deprotonating the final β-keto ester product, which is more acidic than the starting materials. libretexts.org

The Dieckmann condensation is the intramolecular variant of the Claisen condensation, used to form five- or six-membered rings from a single molecule containing two ester groups. masterorganicchemistry.comyoutube.com This reaction involves the formation of an enolate at one end of the molecule, which then attacks the carbonyl carbon of the other ester group within the same molecule, leading to cyclization. youtube.com As this compound is not a diester, it does not undergo the Dieckmann condensation itself. However, it can be a precursor to molecules that are suitable substrates for this cyclization reaction.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated dicarbonyl product. thermofisher.com While specific studies on this compound are limited, extensive research has been conducted on the closely related compound, ethyl 4-chloro-3-oxobutanoate.

In one study, the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes was successfully carried out in ionic liquids using a morpholine/acetic acid catalyst system at room temperature. scielo.br This method provides a greener alternative to traditional protocols that use refluxing benzene (B151609) or toluene (B28343). scielo.br The reactions yielded ethyl 2-chloroacetyl-3-arylpropenoates in good yields, with a general preference for the (E)-isomer. scielo.br

Table 1: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes scielo.br

| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio |

| 4-Chlorobenzaldehyde | 1.0 | 84 | 85/15 |

| 4-Methoxybenzaldehyde | 1.5 | 82 | 75/25 |

| Phenyl | 2.0 | 78 | 70/30 |

| 3,4-Methylenedioxyphenyl | 1.5 | 72 | 72/28 |

| 2-Thiofuranyl | 0.5 | 75 | 64/36 |

| 2-Furanyl | 0.5 | 44 | 56/44 |

In an aldol-type condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. While the Claisen condensation involves esters as both the nucleophile and electrophile, β-keto esters can also participate in aldol (B89426) pathways. The enolate of this compound can react with an aldehyde or ketone. For instance, a proposed reaction pathway for the synthesis of a complex heterostilbene derivative involves an initial aldol condensation between ethyl acetoacetate (B1235776) (a structural analog of the target compound) and 2,4-dimethoxybenzaldehyde. mdpi.com This suggests that this compound could similarly react with aldehydes at its active methylene position to form a γ,δ-unsaturated dicarbonyl intermediate after dehydration.

Reduction and Oxidation Reactions

The two carbonyl groups in this compound present opportunities for selective reduction or oxidation, leading to a variety of useful chiral synthons and other intermediates.

The selective reduction of the ketone functionality in β-keto esters is a valuable transformation, often leading to chiral β-hydroxy esters. Asymmetric reduction protocols are of particular interest. Studies on the analogous ethyl 4-chloro-3-oxobutanoate demonstrate highly efficient and stereoselective bioreduction methods.

One approach utilized a dual-strain system of recombinant Escherichia coli. nih.gov One strain was engineered to express an NADPH-dependent aldehyde reductase, which catalyzed the reduction of the keto group, while the second strain expressed a glucose dehydrogenase for the in-situ regeneration of the NADPH cofactor. nih.gov This system achieved the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with high yield and excellent optical purity. nih.gov

Another study employed whole cells of the microorganism Aureobasidium pullulans as the catalyst in an aqueous/organic solvent biphasic system. researchgate.net This method facilitated the asymmetric reduction to ethyl (S)-4-chloro-3-hydroxybutanoate, achieving high molar conversion and enantiomeric excess. The use of a biphasic system with dibutylphthalate as the organic phase was found to be more efficient than a monophasic aqueous system. researchgate.net

Table 2: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

| Biocatalyst | Product Stereoisomer | Yield (%) | Optical Purity (% ee) | Source |

| Recombinant E. coli (dual strain) | (R)-enantiomer | 90.5 | 99 | nih.gov |

| Aureobasidium pullulans SW0202 | (S)-enantiomer | 94.8 | 97.9 | researchgate.net |

Controlled Oxidation Methodologies

The oxidation of β-keto esters such as this compound is a valuable transformation for introducing functionality at the α-carbon. Controlled oxidation methodologies provide access to α-hydroxy-β-dicarbonyl compounds, which are significant structural motifs in various biologically active natural products and pharmaceuticals. researchgate.net A variety of methods have been developed for this purpose, often employing different oxygenating agents and catalytic systems. researchgate.net

Visible light-induced transition metal catalysis represents a modern approach, utilizing sustainable air as the oxidant. researchgate.net For instance, salan-copper(II)-catalyzed systems can facilitate the asymmetric α-hydroxylation of β-keto esters, yielding enantioenriched products. researchgate.net Other chemical protocols may use stoichiometric oxygenating agents like alkyl hydroperoxides or oxaziridines in conjunction with organocatalysts or Lewis acids. researchgate.net A notable, though now retracted, study explored the use of an Oxone/aluminum trichloride (B1173362) system for the oxidative cleavage of β-keto esters in aqueous media, which was proposed to proceed through an α-hydroxy dicarbonyl intermediate. organic-chemistry.org Biocatalytic methods, using whole-cell systems like Pseudomonas putida MnB1, have also been shown to effectively oxidize β-keto esters under mild, aqueous conditions. researchgate.net

| Oxidation Method | Reagents/Catalyst | Key Features | Typical Product |

|---|---|---|---|

| Asymmetric α-Hydroxylation | Visible Light, Air, Salan-Copper(II) Catalyst | Uses sustainable oxidant (air); provides enantiomerically enriched products. researchgate.net | α-Hydroxy-β-keto ester |

| Organocatalytic Oxidation | Oxaziridines, Alkyl Hydroperoxides | Metal-free approach; requires stoichiometric oxygenating agents. researchgate.net | α-Hydroxy-β-keto ester |

| Biocatalytic Oxidation | Whole-cell biocatalyst (e.g., Pseudomonas putida MnB1) | Occurs in aqueous media under mild conditions. researchgate.net | α-Hydroxy-β-keto ester |

Hydrolysis and Decarboxylation Dynamics

A characteristic reaction of β-keto esters, including this compound, is their susceptibility to hydrolysis followed by decarboxylation. aklectures.com This sequence provides a powerful synthetic route to ketones. libretexts.orgchemistrysteps.com The process occurs in two distinct stages. First, the ester group is hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding a β-keto acid intermediate. aklectures.comlibretexts.org

This β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide. libretexts.orgchemistrysteps.com The mechanism of decarboxylation is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state, which facilitates the cleavage of the carbon-carbon bond and results in the formation of an enol, which then tautomerizes to the more stable ketone. chemistrysteps.com While effective, the hydrolysis of sterically congested or substituted β-keto esters can sometimes require harsh reaction conditions. nih.gov An alternative, milder method for removing the ester group is the Krapcho decarboxylation, which is particularly effective for esters that are susceptible to side reactions under standard hydrolytic conditions. researchgate.net

| Step | Reaction | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Hydrolysis | Ester to Carboxylic Acid | Aqueous acid (e.g., H₃O⁺) or base (e.g., NaOH), followed by acidification. aklectures.com | β-Keto acid |

| 2. Decarboxylation | Loss of CO₂ from β-Keto acid | Heating. libretexts.orgchemistrysteps.com | Enol, which tautomerizes to a ketone. |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, making it a versatile synthon. rsc.org The methylene group situated between the two carbonyls (the α-carbon) is particularly acidic and can be readily deprotonated by a suitable base, such as an alkoxide, to form a stabilized enolate. aklectures.com This enolate is a potent nucleophile and can participate in various substitution reactions.

A primary example is the alkylation of the α-carbon. The enolate can react with alkyl halides in an SN2 reaction to form mono- or dialkylated β-keto esters. aklectures.com This allows for the construction of more complex carbon skeletons, which, when combined with subsequent hydrolysis and decarboxylation, leads to the synthesis of elaborate ketones. aklectures.com

The ester carbonyl itself is an electrophilic site and can undergo nucleophilic acyl substitution. A key reaction of this type is transesterification, where the ethoxy group is exchanged for a different alkoxy group. rsc.org This transformation is often catalyzed by acids, bases, or enzymes and can proceed through an acylketene intermediate. rsc.org Transesterification is a valuable method for modifying the ester functionality without affecting the rest of the molecule, which is important in the synthesis of complex pharmaceutical compounds. rsc.org

| Reaction Type | Reactive Site | Reagent | Product |

|---|---|---|---|

| Nucleophilic Substitution (Alkylation) | α-Carbon (as enolate) | Alkyl Halide (R-X) | α-Alkylated β-keto ester. aklectures.com |

| Nucleophilic Acyl Substitution (Transesterification) | Ester Carbonyl | Alcohol (R'-OH) | Transesterified β-keto ester. rsc.org |

Cascade and Multicomponent Reaction Sequences

This compound is an excellent substrate for cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

The reaction of β-keto esters with arylidenemalononitriles serves as a powerful method for synthesizing highly substituted heterocyclic systems. Based on the reactivity of the closely related ethyl 4,4,4-trifluoro-3-oxobutanoate, the reaction likely proceeds via an initial Michael addition. researchgate.netx-mol.com In this step, the nucleophilic enolate of the β-keto ester adds to the electron-deficient double bond of the arylidenemalononitrile. This is followed by an intramolecular cyclization and subsequent rearrangement or tautomerization to yield stable dihydropyran or piperidine (B6355638) derivatives. researchgate.netx-mol.com The specific product ratio can be influenced by the reaction solvent and the nature of the substituents on the aryl ring. researchgate.net

The reaction with nitrostyrenes (nitroalkenes) is another example of a cascade process initiated by a Michael addition. The enolate of the β-keto ester adds in a conjugate fashion to the nitrostyrene. researchgate.netbuchler-gmbh.com The resulting nitro-intermediate can then undergo further transformations. For instance, studies on similar substrates like ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate have shown that the intermediate can cyclize to form dihydrofuran or tetronic acid derivatives. researchgate.netbuchler-gmbh.com These reactions are often catalyzed by organocatalysts, such as cupreine (B190981) base, to afford chiral products with high enantioselectivity. buchler-gmbh.com

This compound is a key component in classic multicomponent reactions for the synthesis of heterocycles, most notably the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the one-pot condensation of an aldehyde (a carbonyl compound), a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and two equivalents of a β-keto ester. wikipedia.org The mechanism involves the formation of an enamine from one equivalent of the β-keto ester and a Knoevenagel condensation product from the other. organic-chemistry.org These intermediates then combine and cyclize to form a 1,4-dihydropyridine, also known as a Hantzsch ester. wikipedia.org This dihydropyridine (B1217469) can then be oxidized in a subsequent step to furnish the corresponding aromatic pyridine derivative. organic-chemistry.org

| Reaction Name | Reactants | Key Intermediate | Final Product Class |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, 2 equiv. β-Keto Ester | 1,4-Dihydropyridine | Pyridine. wikipedia.orgorganic-chemistry.org |

Participation in Domino and Annulation Processes

This compound, as a functionalized β-ketoester, possesses the requisite structural features to be a valuable participant in domino and annulation reactions, which are powerful strategies in organic synthesis for the construction of complex cyclic molecules in a single operation. While specific literature detailing the use of this compound in named domino or annulation reactions is not extensively documented, its reactivity can be inferred from the well-established chemistry of related β-ketoesters in these transformations. The presence of two carbonyl groups, an active methylene group, and an ethoxy group provides multiple reactive sites that can be sequentially engaged in intramolecular and intermolecular bond-forming events.

Domino reactions, also known as cascade or tandem reactions, are processes in which a single starting material undergoes a series of intramolecular reactions, where the functionality for the subsequent reaction is generated in the preceding step. Annulation reactions, on the other hand, involve the formation of a new ring onto a pre-existing molecule. Often, these two categories of reactions overlap, with many annulations proceeding through a domino sequence.

A classic example of a domino reaction where this compound could theoretically be employed is in the synthesis of dihydropyrimidinones via the Biginelli reaction. This one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. In this context, this compound would serve as the β-ketoester component, providing a three-carbon backbone to the resulting heterocyclic ring. The reaction is typically acid-catalyzed and proceeds through a series of interconnected steps including an aldol condensation, a Michael addition, and a cyclization-dehydration, all occurring in a single pot.

The proposed mechanism for the Biginelli reaction, adapted for this compound, would commence with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic attack of the enol form of this compound onto the iminium ion. Subsequent cyclization via the attack of the terminal amino group onto the ester carbonyl and a final dehydration step would yield the dihydropyrimidinone product. The ethoxy group at the 4-position of the butanoate would be incorporated into the final structure, potentially influencing its properties and offering a handle for further functionalization.

In the realm of annulation reactions, the reactivity of this compound can be compared to that of the structurally similar ethyl 4-chloro-3-oxobutanoate, which has been shown to participate in a Michael addition followed by an intramolecular cyclization. This type of annulation is a powerful method for the synthesis of five-membered heterocyclic rings. In a similar vein, it is plausible that this compound could react with Michael acceptors, such as nitroalkenes, in the presence of a suitable base. The base would deprotonate the active methylene group of the butanoate, generating a nucleophilic enolate. This enolate would then undergo a conjugate addition to the nitroalkene. Following the Michael addition, the newly formed intermediate could undergo an intramolecular cyclization, where the enolate attacks the ester carbonyl, leading to the formation of a cyclic product with the concomitant elimination of ethanol (B145695). The ethoxy group at the 4-position could potentially be eliminated in a subsequent step, depending on the reaction conditions, to yield a furanone derivative.

The following tables provide a generalized overview of how this compound could be utilized in these representative domino and annulation processes, based on established mechanisms for related β-ketoesters.

Table 1: Potential Participation of this compound in a Biginelli Domino Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Aryl Aldehyde | This compound | Urea/Thiourea | Brønsted or Lewis Acid | Dihydropyrimidinone |

Table 2: Postulated Annulation Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Intermediate | Product Type |

| This compound | Nitroalkene | Organic Base (e.g., Cupreine) | Michael Adduct | Substituted Furanone |

While direct experimental evidence for these specific transformations with this compound is pending in the scientific literature, its structural analogy to well-vetted reactants in these powerful synthetic cascades strongly suggests its potential as a versatile building block for the efficient construction of diverse heterocyclic scaffolds. Further research in this area would be valuable to fully explore the synthetic utility of this compound in domino and annulation strategies.

Applications of Ethyl 4 Ethoxy 3 Oxobutanoate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The chemical reactivity of ethyl 4-ethoxy-3-oxobutanoate makes it an important synthon in synthetic organic chemistry. As a member of the β-keto ester class of compounds, it possesses both electrophilic and nucleophilic reactive sites, rendering it a valuable starting material for creating complex molecules. researchgate.net β-Keto esters are recognized as crucial building blocks for synthesizing natural products and other elaborate organic structures. researchgate.netgoogle.com The strategic placement of the ketone and ester functional groups, separated by a methylene (B1212753) group, allows for a variety of chemical transformations, including alkylations, acylations, and condensations, which are fundamental for constructing larger molecular frameworks. This inherent versatility establishes this compound as a foundational element in multi-step synthetic sequences.

Precursor in Heterocyclic Compound Synthesis

The utility of this compound is particularly pronounced in heterocyclic chemistry, where it serves as a precursor for a multitude of ring systems. Its functional group arrangement is ideally suited for cyclization reactions with various reagents to form five- and six-membered heterocyclic structures.

The β-dicarbonyl moiety of this compound is a classic structural motif for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles.

Pyrazoles: The traditional and widely used method for synthesizing pyrazolone rings involves the reaction of β-keto esters with hydrazine and its derivatives. nih.gov In this reaction, the hydrazine undergoes condensation with the two carbonyl groups of the β-keto ester, leading to the formation of the pyrazole core. This reaction is a cornerstone of heterocyclic synthesis.

Isoxazoles: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through the reaction of β-ketoesters with hydroximoyl chlorides in an aqueous medium. This [3+2] cycloaddition reaction proceeds smoothly to yield the corresponding isoxazole derivatives in good to excellent yields.

The following table summarizes these synthetic routes:

Table 1: Synthesis of Pyrazole and Isoxazole Derivatives

| Heterocycle | Reagent(s) | Reaction Type |

|---|---|---|

| Pyrazolone | Hydrazine or its derivatives | Condensation/Cyclization |

Construction of Isoquinoline and Benzoxazine Frameworks

The application of β-keto esters extends to the synthesis of fused heterocyclic systems such as isoquinolines.

Isoquinolines: Substituted isoquinolines can be prepared through a copper-catalyzed coupling reaction between 2-halobenzylamines and β-keto esters. organic-chemistry.org The reaction proceeds via a cyclization and subsequent dehydrogenation to yield the aromatic isoquinoline structure. organic-chemistry.org Similarly, isoquinoline N-oxides can be synthesized via a copper(II)-catalyzed reaction of 2-bromoaryl oximes with β-ketoesters. researchgate.net

Benzoxazines: The synthesis of 1,3-benzoxazines is typically achieved through the Mannich condensation of a phenol, formaldehyde, and a primary amine. mdpi.com Alternative routes involve the derivatization of other benzoxazine structures. mdpi.com A direct, widely documented synthetic route for constructing the benzoxazine framework starting from simple β-keto esters like this compound is not prominently featured in the chemical literature.

This compound's precursor role also includes the formation of other important nitrogen-containing heterocycles.

Pyrrolidinones: The synthesis of substituted pyrrolidine-2,3-diones has been reported starting from other pyrrolidine derivatives via condensation and transimination reactions. beilstein-journals.org However, a direct synthetic pathway for the construction of the pyrrolidinone ring system utilizing this compound as a primary building block is not a commonly reported method.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.gov This reaction first produces a dihydropyridine (B1217469), which can then be oxidized to the corresponding aromatic pyridine. nih.gov This method represents a powerful and versatile strategy for assembling substituted pyridine rings, which are core structures in many pharmaceuticals and agrochemicals.

The versatility of β-keto esters is further demonstrated in their potential use in forming other complex heterocyclic systems.

Cyclopenta[b]pyran Systems: While there are examples of enantioselective formal [3+2] cyclization of cyclic β-keto esters to form cyclopenta[b]indole structures, the direct synthesis of cyclopenta[b]pyran frameworks from acyclic β-keto esters like this compound is not a well-documented transformation. rsc.orgresearchgate.net

Benzothiazepines: The most common route for synthesizing the 1,5-benzothiazepine core involves the condensation of a 2-aminothiophenol with an α,β-unsaturated ketone (a chalcone). nih.govresearchgate.netmdpi.com While this compound could theoretically be used as a starting material to synthesize a required α,β-unsaturated ketone intermediate in a multi-step process, it does not typically participate directly in the primary cyclization step to form the benzothiazepine ring.

The following table provides an overview of heterocyclic synthesis from β-keto esters:

Table 2: Overview of Heterocyclic Scaffolds from β-Keto Esters

| Heterocyclic System | Synthetic Method | Role of β-Keto Ester |

|---|---|---|

| Isoquinoline | Copper-catalyzed annulation | Key building block |

| Pyridine | Hantzsch Synthesis | Primary reactant |

Role as a Key Intermediate in Pharmaceutical Compound Synthesis

The structural motifs accessible from this compound and related β-keto esters are prevalent in numerous active pharmaceutical ingredients (APIs), making it a valuable intermediate in medicinal chemistry and process development.

Derivatives of this compound are explicitly identified as key intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com The unique structure allows for modifications that can enhance biological activity. chemimpex.com

Furthermore, the asymmetric reduction of similar β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, yields chiral β-hydroxy esters. One such product, ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-known key precursor for the synthesis of the cholesterol-lowering drug Atorvastatin. mdpi.com This highlights the importance of the β-keto ester framework in accessing crucial chiral building blocks for blockbuster drugs. The ability to enzymatically reduce the keto group to a specific stereoisomer of the corresponding alcohol is a powerful tool in modern pharmaceutical manufacturing. mdpi.com

The broader class of β-keto esters serves as essential synthons for a wide diversity of complex drug molecules, underscoring the significance of compounds like this compound in the pharmaceutical industry. researchgate.net

Contributions to Agrochemical Development

The β-keto ester functionality within this compound makes it a valuable precursor in the synthesis of various agrochemicals, particularly herbicides and fungicides. The reactivity of this scaffold is central to building the heterocyclic cores of many active compounds.

Detailed Research Findings:

Beta-keto esters are well-established intermediates for producing pyrazolone and 2-arylpyrimidine herbicides. nih.govgoogle.comgoogle.com The synthesis of pyrazolones is traditionally achieved through the condensation reaction of a β-keto ester with hydrazine or its derivatives. nih.gov This reaction allows for the construction of the pyrazolone ring, a key structural motif in a number of commercial herbicides. Similarly, 2-arylpyrimidines, which exhibit both pre- and post-emergent herbicidal activity, can be prepared by reacting a β-keto ester with an N-alkylamidine. google.com

Furthermore, β-keto esters are integral to the synthesis of complex natural product herbicides. For instance, the total synthesis of cornexistin, a potent and selective herbicide that is harmless to corn plants, involves an intermediate that contains a β-ketoester core. nd.edu The structural framework of this compound is analogous to the intermediates used in these syntheses, positioning it as a key starting material for developing novel agrochemical agents. The presence of the additional ethoxy group offers a handle for further chemical modification, potentially leading to derivatives with enhanced efficacy or novel modes of action. Carboxylic acid amide (CAA) fungicides represent another important class of agrochemicals, and while not directly synthesized from β-keto esters, the principles of building complex molecules with specific functionalities are shared. rsc.org

Table 1: Application of β-Keto Esters in Agrochemical Synthesis

| Agrochemical Class | Heterocyclic Core | Synthetic Precursor | Reference |

|---|---|---|---|

| Herbicides | Pyrazolone | β-Keto Ester + Hydrazine | nih.gov |

| Herbicides | 2-Arylpyrimidine | β-Keto Ester + N-Alkylamidine | google.com |

| Natural Product Herbicides | Nine-membered ring | β-Keto Ester intermediate | nd.edu |

| Fungicides | (Analogous) | Carboxylic Acid Amides | rsc.org |

Synthesis of Bioactive Chemical Entities

The structural motif of this compound is a cornerstone for the synthesis of a multitude of bioactive heterocyclic compounds. Its ability to participate in cyclization and condensation reactions makes it an ideal starting point for creating molecules with significant therapeutic potential.

Detailed Research Findings:

The reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for synthesizing pyrazole and pyrazolone ring systems. nih.govnih.govmdpi.comnih.govdcu.ie These heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For example, pyranopyrazoles, which can be synthesized through a four-component reaction involving ethyl acetoacetate (B1235776) (a close analogue of this compound), phenylhydrazine, malononitrile, and an alcohol, have shown promise as inhibitors of p38 MAP kinase, a target for cancer and immune therapies. nih.gov

Similarly, the β-dicarbonyl unit is a key component in the synthesis of pyrimidine derivatives. bu.edu.egnih.govresearchgate.net Pyrimidines are of immense biological importance, forming the basis of nucleic acids and a wide range of therapeutic agents. The condensation of a 1,3-bifunctional three-carbon fragment, such as a β-keto ester, with compounds like amidines, ureas, or guanidines is a fundamental and widely used strategy for constructing the pyrimidine ring. bu.edu.eg

Furthermore, the versatility of β-keto esters extends to the synthesis of pyridone and dihydropyridone derivatives. nih.govresearchgate.net These heterocycles are also found in many biologically active molecules. The synthesis can be achieved through multi-component reactions involving a β-keto ester, an aldehyde, and a nitrogen source like cyanoacetamide or ammonium acetate. nih.gov The specific derivative, ethyl 4-(2-(1,3-dioxoisoindol-2-yl)ethoxy)-3-oxobutanoate, highlights the utility of the this compound backbone in creating more complex and potentially patentable chemical entities. nih.gov

Table 2: Bioactive Heterocycles Synthesized from β-Keto Ester Precursors

| Heterocyclic Class | Key Reactants | Potential Biological Activity | References |

|---|---|---|---|

| Pyrazoles/Pyrazolones | β-Keto Ester, Hydrazine/Phenylhydrazine | Anticancer, Anti-inflammatory, Antimicrobial | nih.govnih.govnih.gov |

| Pyrimidines | β-Keto Ester, Amidine/Urea (B33335)/Guanidine | Anticancer, Antiviral | bu.edu.egnih.gov |

| Dihydropyridones | β-Keto Ester, Aldehyde, Cyanoacetamide | Various therapeutic applications | nih.gov |

| Pyrano[2,3-c]pyrazoles | β-Keto Ester, Hydrazine, Malononitrile, Alcohol | p38 MAP Kinase Inhibition | nih.gov |

Utilization in Coordination Chemistry for Schiff Base Ligands

This compound is a suitable substrate for the synthesis of Schiff base ligands, which are pivotal in the field of coordination chemistry. The formation of stable metal complexes with these ligands has applications ranging from catalysis to materials science and biomedical imaging.

Detailed Research Findings:

Schiff bases are compounds containing an azomethine or imine group (-C=N-R) and are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). scispace.comnih.govscichemj.org The ketone functionality at the 3-position of this compound can readily react with a variety of primary amines to form the corresponding imine.

The resulting Schiff base derived from this compound would possess multiple donor atoms, making it an excellent chelating agent. The nitrogen atom of the imine group has a lone pair of electrons available for coordination with a metal ion. nih.gov In addition, the molecule contains several oxygen atoms—in the ester carbonyl, the ketone carbonyl (if tautomerization to the enol form occurs, this becomes a hydroxyl group), and the ether linkage—that can also act as donor sites. This multidentate character allows the Schiff base to form stable five- or six-membered chelate rings with a central metal ion. scispace.com The ability of Schiff base ligands to form stable complexes with a wide range of transition metals is well-documented, and these complexes have shown utility in catalysis, as chemosensors, and as antimicrobial or anticancer agents. nih.govekb.egsemanticscholar.org

Table 3: Potential Donor Atoms in Schiff Base Ligands from this compound

| Functional Group | Potential Donor Atom | Role in Coordination |

|---|---|---|

| Imine (formed) | Nitrogen | Primary coordination site |

| Ester Carbonyl | Oxygen | Secondary coordination site |

| Ether | Oxygen | Secondary coordination site |

| Enol (tautomer) | Oxygen | Secondary coordination site (deprotonated) |

Malonic Ester Synthesis and its Functional Equivalents

This compound serves as a functional equivalent to ethyl acetoacetate in a class of reactions known as the acetoacetic ester synthesis, which is a close cousin of the malonic ester synthesis. This synthetic route is a powerful tool for the formation of carbon-carbon bonds, allowing for the construction of substituted ketones.

Detailed Research Findings:

The acetoacetic ester synthesis utilizes the enhanced acidity of the α-protons located between the two carbonyl groups of a β-keto ester. nih.gov In the case of this compound, the protons on the carbon at the 2-position (C2) are readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile.

The synthesis proceeds in a three-step sequence:

Enolate Formation: The β-keto ester is treated with a base (typically sodium ethoxide, to avoid transesterification) to quantitatively generate the enolate anion.

Alkylation: The nucleophilic enolate is reacted with an electrophile, most commonly a primary or secondary alkyl halide, in an SN2 reaction. This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon.

Hydrolysis and Decarboxylation: The resulting alkylated β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl). This converts the ester group into a carboxylic acid, forming a β-keto acid intermediate. Upon gentle heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final product, a substituted ketone. nih.gov

Pharmacological, Biochemical, and Biological Research Applications

Evaluation of Bioactivity Profiles

A thorough review of available scientific data reveals a lack of specific studies designed to evaluate the bioactivity of ethyl 4-ethoxy-3-oxobutanoate across several key areas.

Assessment of Antimicrobial Efficacy

Currently, there is no publicly available research dedicated to the assessment of the antimicrobial efficacy of this compound. Studies have been conducted on derivatives and similar chemical structures, but these findings cannot be directly attributed to the compound .

Investigation of Anti-inflammatory Modulations

The potential for this compound to modulate inflammatory pathways has not been specifically investigated in published research. While the broader class of beta-keto esters has been a subject of interest in medicinal chemistry, dedicated studies on this particular compound's anti-inflammatory properties are not available.

Characterization of Antioxidant Properties

Scientific literature lacks specific data on the characterization of the antioxidant properties of this compound. Therefore, its capacity to neutralize free radicals or influence oxidative stress pathways remains undetermined.

Exploration of Antiviral and Anticancer Potential

There is a significant gap in the research concerning the antiviral and anticancer potential of this compound. While related compounds have been synthesized and evaluated in such contexts, no direct evidence or dedicated studies for this specific molecule are present in the available scientific literature.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of bioactivity data, the molecular mechanisms of action for this compound have not been elucidated.

Identification of Specific Molecular Targets

Without foundational research on its biological effects, the identification of specific molecular targets for this compound has not been undertaken. The pathways, enzymes, or receptors with which this compound might interact remain unknown.

Interaction Studies with Enzyme Systems

Modulation of Metabolic Pathways

Comprehensive studies elucidating the role of this compound in the modulation of metabolic pathways are currently absent from the scientific literature. The metabolic fate of this compound and its influence on key cellular metabolic routes, such as glycolysis, the citric acid cycle, or lipid metabolism, have not been reported. To understand its potential metabolic effects, future research would need to employ techniques like metabolomics to trace the compound's biotransformation and identify any resulting changes in the cellular metabolome.

Development as Biochemical Probes

The development and application of this compound as a biochemical probe is another area where specific research is lacking. Biochemical probes are essential tools for studying biological systems, often designed to interact with specific targets or report on particular cellular environments. While the chemical structure of this compound could theoretically be modified to incorporate reporter groups (e.g., fluorescent tags or biotin), there are no published studies demonstrating its use in this capacity for applications such as activity-based protein profiling or imaging.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationship of atoms.

Proton NMR (¹H NMR) analysis of ethyl 4-ethoxy-3-oxobutanoate reveals five distinct signals, corresponding to the five sets of chemically non-equivalent protons in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are consistent with the compound's structure, which features two ethyl groups and a central methylene (B1212753) group flanked by carbonyl and ether functionalities.

The spectrum is characterized by two triplet-quartet patterns, indicative of the two ethyl groups. The protons of the methylene group at the C2 position appear as a singlet, situated between the two carbonyl groups. The protons of the methylene group at the C4 position, adjacent to the ether oxygen, also appear as a singlet but are shifted further downfield due to the oxygen's electron-withdrawing effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ (Ester) |

| ~ 4.10 | Singlet | 2H | -O-CH₂ -C=O |

| ~ 3.55 | Quartet | 2H | -O-CH₂ -CH₃ (Ether) |

| ~ 3.45 | Singlet | 2H | O=C-CH₂ -C=O |

| ~ 1.28 | Triplet | 3H | -O-CH₂-CH₃ (Ester) |

Note: Data are predicted based on standard chemical shift values and structural analysis, as specific experimental data was not available in the cited literature.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to each of the eight carbon atoms.

The spectrum is distinguished by two signals in the downfield region, characteristic of carbonyl carbons. The signal for the ketone carbonyl (C3) is typically found further downfield than the ester carbonyl (C1). The remaining six signals appear in the upfield region, corresponding to the sp³ hybridized carbons of the methylene and methyl groups. Carbons directly bonded to oxygen atoms (C4, and the ester and ether -CH₂- carbons) are shifted downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 202.0 | C =O (Ketone, C3) |

| ~ 167.0 | C =O (Ester, C1) |

| ~ 75.0 | -O-C H₂- (C4) |

| ~ 67.0 | -O-C H₂- (Ether) |

| ~ 61.5 | -O-C H₂- (Ester) |

| ~ 49.0 | -C(=O)-C H₂-C(=O)- (C2) |

| ~ 15.0 | -C H₃ (Ether) |

Note: Data are predicted based on standard chemical shift values and structural analysis, as specific experimental data was not available in the cited literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. This technique provides unequivocal confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

For this compound, the molecular formula is C₈H₁₄O₄. HRMS analysis would be expected to yield an m/z value that closely matches the calculated exact mass for the molecular ion or a common adduct (e.g., [M+H]⁺ or [M+Na]⁺). This confirmation is crucial for distinguishing the target compound from isomers or other substances with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₄O₄ | 174.08921 |

| [M+H]⁺ | C₈H₁₅O₄⁺ | 175.09649 |

Note: Values are calculated based on the molecular formula and isotopic masses. Experimental verification is required for confirmation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

However, this compound is typically described as a liquid at standard temperature and pressure. As single-crystal X-ray diffraction requires a solid, crystalline sample, crystallographic data for this compound is not available in the scientific literature. The structural elucidation for this compound therefore relies on the combination of other spectroscopic methods.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint, allowing for the identification of specific functional groups present in the molecule.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. Two distinct carbonyl (C=O) stretching vibrations are anticipated: one for the ketone and one for the ester. The C-O stretching vibrations from the ester and ether linkages will also produce prominent bands. The C-H stretching from the aliphatic ethyl and methylene groups will appear in the typical region around 2900-3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1745 | C=O Stretch | Ester |

| ~ 1720 | C=O Stretch | Ketone |

Note: Frequencies are predicted based on characteristic group frequencies. The presence of two carbonyls may lead to peak overlap or shifting.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the physicochemical properties of molecules from first principles. These calculations provide a detailed understanding of a molecule's geometry, electron distribution, and energy levels. For ethyl 4-ethoxy-3-oxobutanoate, various key molecular properties have been computed and are available in public databases.

These properties are crucial for predicting the molecule's behavior. For instance, the octanol-water partition coefficient (XLogP3) suggests a degree of lipophilicity, while the number of hydrogen bond acceptors and rotatable bonds influences its interaction with biological macromolecules and its conformational flexibility.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| Exact Mass | 174.08920892 Da |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

| Polar Surface Area | 52.6 Ų |

This data is computationally generated and sourced from PubChem.

Further quantum calculations on related molecules often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. In studies of similar compounds, DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to calculate these orbital energies and map the molecular electrostatic potential (MEP), which identifies regions prone to electrophilic or nucleophilic attack.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. This method is crucial in drug discovery for screening potential drug candidates. For instance, in studies of related ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, high GOLD fitness scores from docking analyses indicated strong protein-ligand binding affinity, suggesting a high propensity to bind to the active site of the target.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations model the movements and conformational changes of atoms and molecules, helping to assess the stability of the binding and the nature of the interactions.

While specific docking studies for this compound are not prominently documented, the methodology is widely applied to its structural analogs. For example, derivatives of 4H-chromene, which share some structural motifs with β-keto esters, have been the subject of docking studies to explore their potential as therapeutic agents.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers tools to predict the reactivity of molecules and to map potential reaction pathways without the need for experimental synthesis. DFT calculations are central to this, providing insights into the distribution of electrons and identifying the most reactive sites within a molecule.

Key methods include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color scale where red indicates electron-rich regions (prone to electrophilic attack) and blue indicates electron-poor regions (prone to nucleophilic attack). This analysis is a standard procedure in computational studies of novel compounds to predict reactive sites.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO (the frontier orbitals) are analyzed to predict reactivity. The HOMO region is likely to act as an electron donor (nucleophile), while the LUMO region is likely to act as an electron acceptor (electrophile).

In a computational study on the similar molecule ethyl hydroperoxide, various unimolecular and bimolecular reaction pathways were mapped out using DFT methods (B3LYP, M06-2X). This approach allowed for the calculation of activation energies and Gibbs free energies, thereby identifying the most plausible reaction mechanisms under different conditions. A similar theoretical approach could be applied to this compound to predict its degradation pathways or its reactions with other chemical species.

Computational Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity. These models are essential for optimizing lead compounds in drug discovery.

While specific SAR studies on this compound are not detailed in the literature, research on structurally related compounds provides a framework for how such an analysis would be conducted. For example, a detailed SAR study was performed on a 4H-chromene system, ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, to improve its potency against multidrug-resistant cancer cells. The study systematically modified different positions of the 4H-chromene core, revealing that rigid and hydrophobic groups at certain positions, and small, hydrophilic groups at others, were preferred for enhanced activity.

Similarly, another SAR study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives found that shifting an ethoxy group from one position to another on a phenyl ring significantly improved the compound's functional activity as a potential ERK1/2 inhibitor. This highlights how subtle structural modifications, predictable through computational analysis, can dramatically influence biological outcomes. These principles could be applied to this compound by computationally modeling analogs with variations in the ester and ether side chains to predict their potential biological activities.

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of pharmaceuticals. Computational, or in silico, methods allow for the early prediction of these properties, reducing the likelihood of late-stage failures.

Several of the computed properties for this compound are direct inputs for ADME prediction models.

Absorption: The XLogP3 value of 0.5 suggests moderate lipophilicity, which is often correlated with good oral absorption. The Polar Surface Area (PSA) of 52.6 Ų is also well within the typical range for good membrane permeability.

Drug-likeness: These properties can be evaluated against established criteria like Lipinski's Rule of Five. Based on its computed properties (Molecular Weight < 500, XLogP3 < 5, Hydrogen Bond Donors = 0, Hydrogen Bond Acceptors = 4), this compound does not violate any of Lipinski's rules, suggesting it possesses drug-like physicochemical characteristics.

Comprehensive in silico ADME models, often employing machine learning, analyze a wide range of molecular descriptors to predict properties such as solubility, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), and potential for toxicity. For example, a computational study on a complex Schiff base included in silico predictions of its ADMET profile as a key part of its characterization.

Analytical Methodologies for Detection, Quantification, and Process Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of ethyl 4-ethoxy-3-oxobutanoate, offering high-resolution separation from starting materials, byproducts, and impurities.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the analysis of this compound and related β-keto esters. achemblock.comsielc.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.